molecular formula C12H11BrN2O B1286677 3-(Benzyloxy)-5-bromopyridin-2-amine CAS No. 754230-78-9

3-(Benzyloxy)-5-bromopyridin-2-amine

Cat. No.: B1286677
CAS No.: 754230-78-9
M. Wt: 279.13 g/mol
InChI Key: ZFNMAJBVWOHSSF-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-5-bromopyridin-2-amine: is an organic compound that belongs to the class of aminopyridines and derivatives It features a pyridine ring substituted with a benzyloxy group at the 3-position, a bromine atom at the 5-position, and an amino group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-5-bromopyridin-2-amine typically involves multi-step reactionsThe reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and subsequent amination using ammonia or amine derivatives under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification techniques are also tailored to industrial standards to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using zinc in hydrochloric acid.

    Substitution: Nucleophilic substitution reactions using sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in anhydrous ethanol.

Major Products:

  • Oxidation of the benzyloxy group yields benzaldehyde or benzoic acid.
  • Reduction of the nitro group yields the corresponding amine.
  • Substitution of the bromine atom yields various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-(Benzyloxy)-5-bromopyridin-2-amine is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds and as a building block in organic synthesis .

Biology and Medicine: Its structure allows for modifications that can enhance biological activity and selectivity .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its derivatives are employed in the manufacture of dyes, pigments, and polymers .

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-5-bromopyridin-2-amine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of mitogen-activated protein kinase 14 and leukotriene A-4 hydrolase. These interactions can modulate various cellular pathways, including those involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Uniqueness: 3-(Benzyloxy)-5-bromopyridin-2-amine is unique due to the presence of both the benzyloxy and bromine substituents, which provide a balance of reactivity and stability. This makes it a versatile intermediate for various chemical transformations and applications in research and industry.

Properties

IUPAC Name

5-bromo-3-phenylmethoxypyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O/c13-10-6-11(12(14)15-7-10)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNMAJBVWOHSSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50609168
Record name 3-(Benzyloxy)-5-bromopyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

754230-78-9
Record name 3-(Benzyloxy)-5-bromopyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 2-amino-3-benzyloxypyridine (42.0 g, 0.21 mol) in CH3CN (600 mL) at 0° C. was added N-bromosuccinimide (37.1 g, 0.21 mol) over 30 minutes. The mixture was stirred for 0.5 hr, after which the reaction was then diluted with EtOAc (900 mL) and partitioned with H2O (900 mL). The organic layer was, washed with brine and dried (Na2SO4), filtered and concentrated to dryness under vacuum to yield 3-benzyloxy-5-bromo-pyridin-2-ylamine (31.0 g, 0.11 mol, 53%). 1H NMR (CDCl3, 300 MHz) δ 4.63-4.78 (brs, 2H), 5.04 (s, 2H), 7.07 (d, 1H, J, 1.8 Hz), 7.33-7.42 (m, 5H), 7.73 (d, 1H, J, 1.8 Hz).
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
37.1 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
900 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

3-(Benzyloxy)pyridin-2-amine (25.0 g, 124.9 mmol) was added to acetonitrile (300 mL) and cooled to 0° C. 1-Bromopyrrolidine-2,5-dione (22.22 g, 124.9 mmol) was added portionwise and the reaction mixture was stirred for 15 minutes, then concentrated to dryness. The residue was dissolved in EtOAc and partitioned with water. The organic layer was washed twice with saturated sodium bicarbonate and once with brine. Activated charcoal was added to the organic layer, and the organic layer was warmed to reflux, then cooled, filtered through a plug of celite, and concentrated to give 9.4 g of the title compound. The celite and charcoal were resuspended in EtOAc and filtered through a celite plug to give an additional 3.6 g of the title compound, to provide a total of 12.0 g (34.3% yield). 1H NMR (CDCl3) δ 7.74 (d, 1H), 7.41 (m, 5H), 7.08 (d, 1H), 5.04 (s, 2H), 4.74 (bs, 2H). Mass spectrum (apci) m/z=279.1 (M+H).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
22.22 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

200 g (1 mol) of 2-amino-3-benzyloxypyridine were initially charged in 4 l of dichloromethane, and a solution of 62 ml (1.2 mol) of bromine in 620 ml of dichloromethane was added at 0° C. over a period of 30 min. After the addition had ended, the reaction solution was stirred at 0° C. for 60 min. About 4 l of saturated aqueous sodium bicarbonate solution were then added to the mixture. The organic phase was separated off and concentrated. The residue was purified by silica gel column chromatography (petroleum ether:ethyl acetate 6:4), and the product fractions were concentrated. This gave 214 g (77% of theory) of the title compound.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
4 L
Type
solvent
Reaction Step One
Quantity
62 mL
Type
reactant
Reaction Step Two
Quantity
620 mL
Type
solvent
Reaction Step Two
Quantity
4 L
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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